1-aminopent-4-yn-2-ol hydrochloride
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Overview
Description
1-aminopent-4-yn-2-ol hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClNO. It is a derivative of pentynol, featuring an amino group and a hydroxyl group on the carbon chain. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-aminopent-4-yn-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with ammonia in the presence of a catalyst, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions typically include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for the hydrochloric acid treatment.
Catalyst: Palladium or platinum catalysts are often used.
Solvent: Methanol or ethanol is commonly used as the solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-aminopent-4-yn-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Formation of 1-aminopent-4-yn-2-one.
Reduction: Formation of 1-aminopent-4-en-2-ol or 1-aminopentanol.
Substitution: Formation of halogenated derivatives such as 1-chloropent-4-yn-2-amine.
Scientific Research Applications
1-aminopent-4-yn-2-ol hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-aminopent-4-yn-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical pathways. Its unique structure enables it to act as a ligand or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-aminopent-4-en-2-ol hydrochloride
- 1-aminopentanol hydrochloride
- 2-aminopent-4-yn-1-ol hydrochloride
Uniqueness
1-aminopent-4-yn-2-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on a pentynol backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
1955531-03-9 |
---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.6 |
Purity |
0 |
Origin of Product |
United States |
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